Desrhamnosylmartynoside
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Overview
Description
Desrhamnosylmartynoside is a natural product derived from the root of Scutellaria prostrata . It is a phenolic compound with a molecular formula of C25H30O11 and a molecular weight of 506.50 g/mol . This compound is known for its bioactive properties and is primarily used in research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desrhamnosylmartynoside is typically extracted from the root of Scutellaria prostrata . The extraction process involves the use of solvents to isolate the compound from the plant material. The compound has absorption bands assignable to hydroxyl and α,β-unsaturated carbonyl groups .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Desrhamnosylmartynoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and α,β-unsaturated carbonyl groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Desrhamnosylmartynoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other bioactive molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Desrhamnosylmartynoside involves its interaction with various molecular targets and pathways . The compound’s bioactive properties are attributed to its ability to modulate oxidative stress and inflammation. It interacts with enzymes and receptors involved in these pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Desrhamnosylmartynoside is unique due to its specific structure and bioactive properties. Similar compounds include other phenolic compounds extracted from plants, such as:
Martynoside: Another phenolic compound with similar bioactive properties.
Verbascoside: Known for its antioxidant and anti-inflammatory effects.
Echinacoside: Exhibits similar therapeutic potential in various biological applications.
These compounds share structural similarities but differ in their specific bioactive properties and applications.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3/b8-5+/t20-,22-,23-,24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDWUNTJMTTBI-PMTAATDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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